L-Alanyl-L-lysyl-L-leucyl-L-tyrosine
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Overview
Description
L-Alanyl-L-lysyl-L-leucyl-L-tyrosine is a tetrapeptide composed of four amino acids: L-alanine, L-lysine, L-leucine, and L-tyrosine. This compound has a molecular formula of C24H39N5O6 and a molecular weight of 493.596 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanyl-L-lysyl-L-leucyl-L-tyrosine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-lysyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which can further react to form melanin or other derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while substitution reactions can yield peptides with altered functional groups .
Scientific Research Applications
L-Alanyl-L-lysyl-L-leucyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in cell culture studies to investigate peptide uptake and metabolism.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Mechanism of Action
The mechanism of action of L-Alanyl-L-lysyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets and pathways. Upon entering the body, the peptide can be broken down into its constituent amino acids, which can then participate in various metabolic processes. The tyrosine residue, for example, can be converted into catecholamines such as dopamine, epinephrine, and norepinephrine, which play crucial roles in neurotransmission and stress response .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar properties but shorter chain length.
L-Alanyl-L-leucyl-L-tyrosine: A tripeptide with one less amino acid compared to L-Alanyl-L-lysyl-L-leucyl-L-tyrosine.
L-Alanyl-L-lysyl-L-tyrosine: Another tetrapeptide with a different sequence of amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic (leucine) and hydrophilic (lysine) residues allows it to interact with various molecular targets, making it versatile for different applications .
Properties
CAS No. |
820211-20-9 |
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Molecular Formula |
C24H39N5O6 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H39N5O6/c1-14(2)12-19(28-22(32)18(6-4-5-11-25)27-21(31)15(3)26)23(33)29-20(24(34)35)13-16-7-9-17(30)10-8-16/h7-10,14-15,18-20,30H,4-6,11-13,25-26H2,1-3H3,(H,27,31)(H,28,32)(H,29,33)(H,34,35)/t15-,18-,19-,20-/m0/s1 |
InChI Key |
XEMIMJLTFYAIFU-KNTRFNDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
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